Potassium propylxanthate CAS 2720-67-4 chemical properties
Potassium propylxanthate CAS 2720-67-4 chemical properties
Potassium Propylxanthate (CAS 2720-67-4): A Technical Whitepaper on Chemical Dynamics, Synthetic Utility, and Advanced Material Passivation
Historically recognized as a collector in mineral flotation[1], Potassium propylxanthate (CAS 2720-67-4) has evolved into a highly specialized reagent in modern chemical research. Today, it serves as a critical precursor for Reversible Addition-Fragmentation Chain Transfer (RAFT) agents[2], a highly selective chelator in analytical chemistry[3], and a breakthrough passivating agent in next-generation perovskite solar cells (PSCs)[4].
As an application scientist, I have structured this technical guide to bridge the gap between fundamental physicochemical properties and advanced laboratory applications, ensuring that researchers can leverage this compound with mechanistic clarity and rigorous safety.
Physicochemical Profiling & Structural Dynamics
Potassium propylxanthate is an organic salt belonging to the xanthate family (esters of dithiocarbonic acid)[1]. Its reactivity is dictated by the highly delocalized electrons across the dithiocarbonate core, making it a potent nucleophile and a soft Lewis base.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Reference |
|---|---|---|
| CAS Number | 2720-67-4 | [5][6] |
| Molecular Formula | C4H7KOS2 | [5][6] |
| Molecular Weight | 174.33 g/mol | [5] |
| Appearance | Slightly pale yellow to yellow crystal/powder | [1][6] |
| Melting Point | 23 °C (lit.) / Decomposes at elevated temperatures | [5] |
| Solubility | Soluble in water, methanol, and polar organic solvents |[1][2] |
Causality of Stability and Hydrolysis
A critical parameter when working with potassium propylxanthate is its extreme sensitivity to pH. In acidic environments (pH < 4), the dithiocarbonate moiety undergoes rapid protonation, forming an unstable xanthic acid intermediate[7]. This intermediate spontaneously decomposes into propanol and toxic carbon disulfide (CS2). Therefore, aqueous solutions must always be buffered to pH > 7 to maintain the integrity of the reagent during long-term experiments.
Acid-catalyzed hydrolysis pathway of potassium propylxanthate yielding propanol and CS2.
Mechanistic Applications in Modern Research
Advanced Photovoltaics: Defect Passivation in Perovskite Solar Cells
In the pursuit of high-efficiency flexible perovskite solar cells (F-PSCs), potassium propylxanthate acts as an omnidirectional multi-type defect passivator[4][8].
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The Causality: The perovskite lattice often suffers from uncoordinated Pb2+ defects (Lewis acids) and volatile organic cations. The highly electronegative xanthate anion acts as a soft Lewis base, coordinating directly with Pb2+ to stabilize the lattice[4]. Simultaneously, the oxygen and sulfur atoms form strong hydrogen bonds with positively charged formamidinium (FA+) ions[4]. Finally, the dissociated free K+ ions occupy interstitial sites, physically suppressing internal halide ion migration[4]. This synergistic mechanism enables Power Conversion Efficiencies (PCEs) exceeding 25%[8].
Mechanism of multi-type defect passivation in perovskite films by potassium propylxanthate.
Synthetic Chemistry: RAFT Agent Precursors
Potassium propylxanthate is a highly efficient nucleophile used to synthesize macro-chain transfer agents (macro-CTAs) for RAFT polymerization[2]. By reacting it with alpha-bromo esters (e.g., methyl 2-bromopropionate), researchers can synthesize POP (Methyl 2-(propylthiocarbonothioylthio)propanoate) via an SN2 mechanism[2].
Workflow for synthesizing POP RAFT agent using potassium propylxanthate via SN2 substitution.
Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of POP (RAFT Macro-CTA Precursor)[2]
Objective: Synthesize Methyl 2-(propylthiocarbonothioylthio)propanoate via SN2 substitution.
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Preparation: In a round-bottom flask under an ice bath (0 °C), dissolve 55 mmol of Methyl 2-bromopropionate and 61 mmol of Potassium propylxanthate in 50 mL of anhydrous methanol. Reasoning: Methanol acts as a polar protic solvent, stabilizing the SN2 transition state while keeping the potassium salt fully dissolved.
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Reaction: Remove the ice bath and stir the mixture continuously at 30 °C for 24 hours under a nitrogen atmosphere.
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Purification: Filter the crude product to remove the precipitated KBr byproduct. Purify the filtrate using a liquid-liquid extraction with an H2O/n-hexane mixture (1:2 v/v). Isolate the organic layer and evaporate the solvent to yield a yellow liquid (Expected yield: ~85%).
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Self-Validation System: Perform 1H-NMR (400 MHz, CDCl3). The success of the reaction is validated by the disappearance of the bromine-adjacent proton shift and the emergence of a distinct triplet at ~4.55 ppm (t, J = 8.0 Hz, 1H), confirming the formation of the thiocarbonyl linkage[2].
Protocol B: Interfacial Passivation of Perovskite Films[4][8]
Objective: Apply an omnidirectional passivation layer to suppress non-radiative recombination in PSCs.
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Solution Preparation: Dissolve Potassium propylxanthate in an orthogonal solvent (e.g., anhydrous isopropanol) at an optimized concentration of 2 mg/mL. Reasoning: Isopropanol prevents the dissolution of the underlying perovskite layer while effectively delivering the passivating agent.
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Deposition: Dynamically spin-coat the passivation solution onto a freshly annealed FAPbI3-based perovskite film at 4000 rpm for 30 seconds.
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Annealing: Transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes. This thermal energy drives off residual solvent and induces the coordinate bonding between the xanthate sulfur and the uncoordinated Pb2+ defects.
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Self-Validation System: Conduct X-ray Photoelectron Spectroscopy (XPS) on the treated film. A measurable shift in the Pb 4f binding energy peaks to lower binding energies confirms successful electron donation from the Lewis base (xanthate) to the Lewis acid (Pb2+)[4].
Safety, Toxicity, and Handling
Potassium propylxanthate is a biologically active and potentially hazardous compound that requires stringent handling protocols[6][9].
Table 2: Toxicological and Safety Data
| Parameter | Details | Reference |
|---|---|---|
| Acute Toxicity | LD50 (Intravenous, Mouse): 178 mg/kg | [6] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [6][9] |
| Precautionary Measures | P280 (Wear protective gloves/clothing/eye protection), P261 (Avoid breathing dust) | [6][9] |
| Incompatibilities | Strong oxidizing agents; Acids (Triggers decomposition into toxic/flammable CS2 gas) |[6][9] |
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